molecular formula C19H20N2O5S B2923837 ETHYL 6-METHYL-2-(4-NITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE CAS No. 328275-57-6

ETHYL 6-METHYL-2-(4-NITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B2923837
CAS No.: 328275-57-6
M. Wt: 388.44
InChI Key: BFNQFACEGLTWQF-UHFFFAOYSA-N
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Description

ETHYL 6-METHYL-2-(4-NITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a heterocyclic compound featuring a benzothiophene core with a 4-nitrobenzamido substituent and an ethyl carboxylate group.

Properties

IUPAC Name

ethyl 6-methyl-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-3-26-19(23)16-14-9-4-11(2)10-15(14)27-18(16)20-17(22)12-5-7-13(8-6-12)21(24)25/h5-8,11H,3-4,9-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNQFACEGLTWQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-METHYL-2-(4-NITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically begins with the preparation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives. This is achieved through a reaction between cyclohexanones and ethyl cyanoacetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-METHYL-2-(4-NITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to amine derivatives .

Mechanism of Action

The mechanism of action of ETHYL 6-METHYL-2-(4-NITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with bacterial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. Molecular targets include membrane proteins and enzymes involved in cell wall synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis with related compounds based on available evidence:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Features References
ETHYL 6-METHYL-2-(4-NITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE Benzothiophene (4,5,6,7-tetrahydro) - 4-Nitrobenzamido
- Ethyl carboxylate
Potential for hydrogen bonding via amido and nitro groups; structural rigidity due to fused rings
ETHYL 4-OXO-3-(2-PYRIDINYL)-4H-QUINOLIZINE-1-CARBOXYLATE Quinolizine - Pyridinyl
- Ethyl carboxylate
Aromatic interactions via pyridinyl group; planar quinolizine core
ETHYL 6-METHYL-2-(((2-(2-METHYL-3-PHENYL-2-PROPENYLIDENE)HYDRAZINO)(OXO)ACETYL)AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE Benzothiophene (4,5,6,7-tetrahydro) - Hydrazino-oxoacetyl
- Propenylidene
Extended conjugation; potential for π-π stacking and tautomerism

Key Observations :

Hydrogen Bonding: The 4-nitrobenzamido group in the target compound enhances hydrogen-bonding capacity compared to analogs with simpler substituents. This feature is critical in crystal packing and supramolecular assembly, as noted in studies on hydrogen-bonding patterns .

Ring Puckering : The tetrahydrobenzothiophene ring system may exhibit puckering conformations similar to those observed in other saturated heterocycles. Cremer and Pople’s ring puckering coordinates could model such distortions .

Crystallographic Refinement : Tools like SHELXL and ORTEP-3 (used for crystallographic visualization) are essential for resolving the complex stereochemistry of such compounds .

Biological Activity

Ethyl 6-Methyl-2-(4-Nitrobenzamido)-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antitumor effects, antimicrobial properties, and potential analgesic effects based on recent research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C12H14N2O4S\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}_{4}\text{S}

This structure features a benzothiophene core with various functional groups that contribute to its biological activity.

Antitumor Activity

Recent studies have demonstrated that derivatives of benzothiophene compounds exhibit promising antitumor activity. A notable investigation assessed the efficacy of related compounds on breast cancer cell lines:

  • Cell Viability Reduction : The compound induced a significant reduction in cell viability in MCF-7 cells with an IC50 value of 23.2 μM, indicating potent cytotoxicity.
  • Apoptosis Induction : Flow cytometry analysis revealed that treatment led to an increase in early and late apoptotic cells (8.73% and 18.13%, respectively), suggesting that the compound triggers programmed cell death pathways .
  • Cell Cycle Arrest : The compound also caused G2/M-phase and S-phase cell cycle arrest, indicating its potential to inhibit tumor growth through multiple mechanisms .

Table 1: Summary of Antitumor Activity

CompoundIC50 (μM)Early Apoptosis (%)Late Apoptosis (%)G2/M Arrest (%)S Arrest (%)
This compound23.28.7318.1325.5623.38

Antimicrobial Properties

The antimicrobial efficacy of related tetrahydrobenzothiophene derivatives has been explored in various studies:

  • In Vitro Screening : Compounds were screened against Gram-positive and Gram-negative bacteria. Some derivatives showed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating potential as antimicrobial agents .
  • Mechanism of Action : The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Analgesic Activity

Research has also focused on the analgesic properties of benzothiophene derivatives:

  • Hot Plate Method : In vivo studies conducted on mice demonstrated that certain derivatives exhibited significant analgesic effects compared to standard analgesics like metamizole.
  • Pain Threshold Increase : The tested compounds increased pain thresholds significantly, suggesting their potential use in pain management therapies .

Table 2: Analgesic Activity Comparison

CompoundPain Threshold Increase (%)
This compoundXX% (to be determined)
MetamizoleYY% (baseline for comparison)

Case Studies

  • Breast Cancer Treatment : A study involving MCF-7 cells demonstrated that the compound not only reduced cell viability but also improved overall apoptosis rates compared to untreated controls. This suggests a therapeutic potential for breast cancer treatment.
  • In Vivo Tumor Growth Inhibition : In animal models, the compound was shown to significantly reduce tumor mass compared to controls, highlighting its effectiveness as an antitumor agent.

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